molecular formula C10H9FO B117382 2-(4-Fluorophenyl)-3-butyn-2-ol CAS No. 159028-51-0

2-(4-Fluorophenyl)-3-butyn-2-ol

Cat. No. B117382
M. Wt: 164.18 g/mol
InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-3-butyn-2-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of fluorine .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-3-butyn-2-ol” were not found, fluorinated compounds are generally synthesized using various methods, including direct fluorination, nucleophilic substitution, and electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-3-butyn-2-ol” would depend on its specific structure. Fluorinated compounds often have unique properties, such as high thermal and chemical stability .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

2-(4-Fluorophenyl)-3-butyn-2-ol has been utilized in the synthesis and spectroscopic analysis of various compounds. For example, Arockiasamy Ajay Praveenkumar et al. (2021) describe the synthesis of a compound using a similar structure, 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol, through O-Alkylation and Sonogashira response conditions. This compound demonstrated significant optical parameters and was employed as an intermediary in laboratory reagents (Praveenkumar et al., 2021).

Fluorescent Sensors for Nitroaromatics

The molecule has been integrated into the synthesis of π-electron rich fluorescent supramolecular polymers that act as sensors for nitroaromatic compounds. Shanmugaraju et al. (2013) synthesized these polymers incorporating 2-methyl-3-butyn-2-ol groups, and found them effective in detecting nitroaromatics at the ppb level, with applications in identifying explosives (Shanmugaraju et al., 2013).

Kinetic Resolution and Enantioselective Synthesis

The compound is crucial in the kinetic resolution of optically active intermediates. Nakamura et al. (1998) successfully synthesized optically active 3-butyn-2-ol, a key building block for several 4-aryl-substituted compounds, using lipase-catalyzed kinetic resolution starting from 3-butyn-2-ol (Nakamura et al., 1998).

Material Synthesis

In material sciences, it has been used in the synthesis of various polymers and oligomers. Dix et al. (1993) reported on the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups, derived from copolymers containing diene units similar to 2-(4-fluorophenyl)-3-butyn-2-ol (Dix et al., 1993).

Catalysis and Chemical Reactions

The molecule has applications in catalysis and chemical reactions. For instance, Vernuccio et al. (2016) investigated the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst, revealing insights into the reaction kinetics and selectivity of the process, which has industrial relevance (Vernuccio et al., 2016).

Chemical Analysis and Characterization

Moreover, this compound has been employed in the chemical analysis and characterization of new substances. For example, Levin et al. (2002) used 2-butyn-1-ol, a similar compound, in the rapid conversion of aryl fluorides into phenols, highlighting its utility in synthetic chemistry (Levin et al., 2002).

Future Directions

Fluorinated compounds, such as “2-(4-Fluorophenyl)-3-butyn-2-ol”, continue to be of interest in various fields, including pharmaceuticals and agrochemicals. Their unique properties make them valuable tools for the development of new compounds with improved performance .

properties

IUPAC Name

2-(4-fluorophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHIMMYBAYPVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584604
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-butyn-2-ol

CAS RN

159028-51-0
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-3-butyn-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Metathesis - 2006 - Citeseer
Number of citations: 0

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